![molecular formula C15H19N5OS B7614896 2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7614896.png)
2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a complex organic compound characterized by the presence of a tetrazole ring, a sulfanyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The sulfanyl group is then introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile. Finally, the pyrrolidine ring is incorporated through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted tetrazoles
Scientific Research Applications
2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to specific sites and modulate their activity. The sulfanyl and pyrrolidine groups can further enhance the compound’s binding affinity and specificity, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid
- 2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide
Uniqueness
2-[1-(3,4-Dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-5-6-13(9-12(11)2)20-15(16-17-18-20)22-10-14(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJJPJLTOYQHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

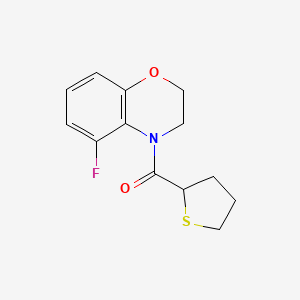
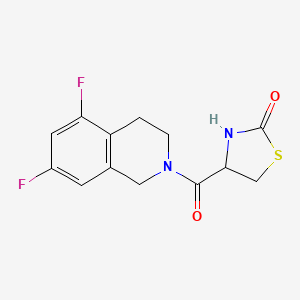
![1-(2-phenylethyl)-4-[(7H-purin-6-ylamino)methyl]pyrrolidin-2-one](/img/structure/B7614833.png)
![[(E)-3-phenylprop-2-enyl] 2-[(4-cyanophenyl)sulfonylamino]acetate](/img/structure/B7614835.png)


![N-prop-2-enyl-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7614846.png)
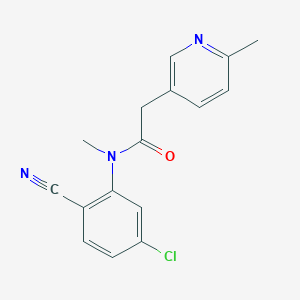
![1-[4-(Cyclobutylmethylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7614881.png)
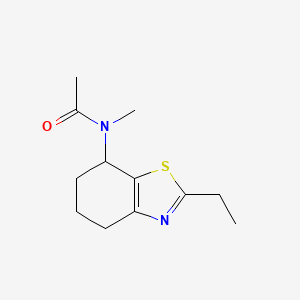

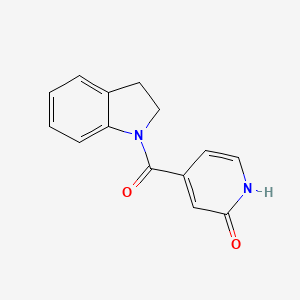
![Azepan-1-yl-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7614915.png)
